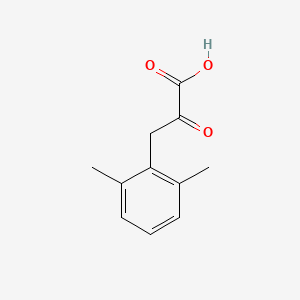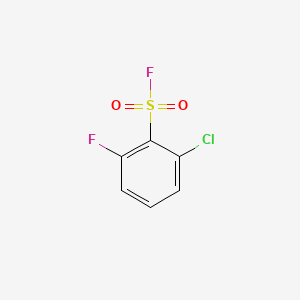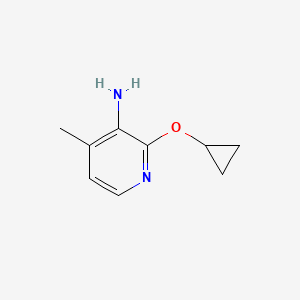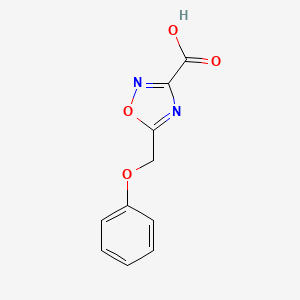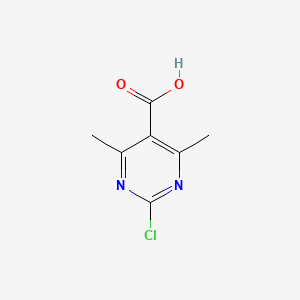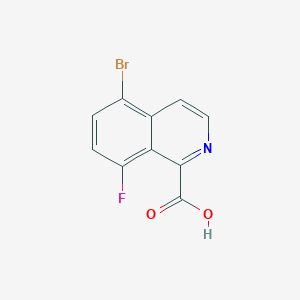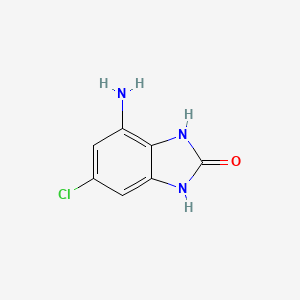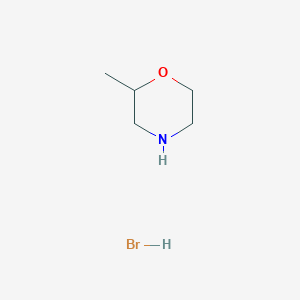
2-Methylmorpholine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylmorpholine hydrobromide is a chemical compound with the molecular formula C5H12BrNO. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
2-Methylmorpholine hydrobromide can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylmorpholine with hydrobromic acid. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is isolated by evaporation and recrystallization .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
2-Methylmorpholine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methylmorpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of morpholine derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methylmorpholine hydrobromide involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or base, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methylmorpholine hydrobromide can be compared with other similar compounds, such as:
Morpholine: A parent compound with similar chemical properties but lacks the methyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-Methylmorpholine: A derivative with a methyl group attached to the fourth carbon atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C5H12BrNO |
|---|---|
Molekulargewicht |
182.06 g/mol |
IUPAC-Name |
2-methylmorpholine;hydrobromide |
InChI |
InChI=1S/C5H11NO.BrH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H |
InChI-Schlüssel |
BTLZZWMCXGGOEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCO1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


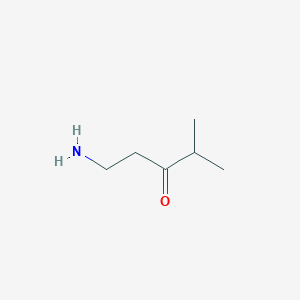
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)
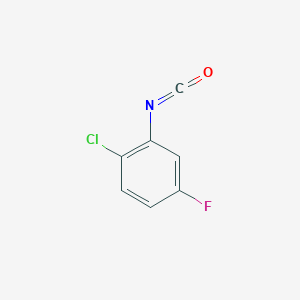
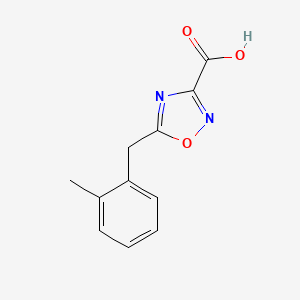
![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
